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CAS No.: 40926-89-4
Cat. No.: B2439401
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Executive Summary

Phenoxymethyl isocyanate (PMI), also known as (isocyanatomethoxy)benzene, is a
specialized electrophilic reagent characterized by the presence of an isocyanate group (-NCO)
attached to a phenoxymethyl ether moiety (

).[1] With the chemical formula C
H
NO

, this compound serves as a unique building block in organic synthesis and medicinal
chemistry, primarily for introducing the phenoxymethyl pharmacophore into amine- or alcohol-
containing substrates.[1]

Unlike the more common phenyl isocyanate (

), the methylene spacer (

) in PMI imparts distinct reactivity and stability profiles, particularly regarding the hemiaminal
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ether linkage.[1] This guide details the structural identity, synthesis via nucleophilic substitution,
reactivity mechanisms, and experimental handling of phenoxymethyl isocyanate.

Chemical Identity & Structural Analysis[2][3][4][5][6]

Phenoxymethyl isocyanate is an alkoxymethyl isocyanate, a class of compounds where the
isocyanate group is linked to an oxygen atom through a methylene bridge.

Key Identifiers

Property Value
IUPAC Name (Isocyanatomethoxy)benzene
Common Name Phenoxymethyl isocyanate
C
Molecular Formula H
NO
Molecular Weight 149.15 g/mol
SMILES O=C=NCOC1=CC=CC=C1
InChiKey CWRWVZHIPVHZMY-UHFFFAOYSA-N

Not widely listed; typically generated in situ or
CAS Registry Number custom synthesized.[1][2] (Related:
Chloromethyl phenyl ether CAS 766-51-8)

Physical State Colorless to pale yellow liquid (predicted)

Soluble in aprotic solvents (DCM, Toluene,

Solubility .
THF); reacts with water.[1]

Structural Conformation

The molecule consists of a planar phenyl ring connected to a flexible methoxy linkage. The
isocyanate group (

© 2026 BenchChem. All rights reserved. 2/10 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C5654864
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5654864
https://pubchem.ncbi.nlm.nih.gov/compound/Phenoxymethyl
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5654864
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2439401?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

) is nearly linear and highly electrophilic. The

connectivity creates a hemiaminal ether derivative, which influences the compound's hydrolytic
stability.[1]

Figure 1: Connectivity of Phenoxymethyl Isocyanate showing the distinct functional regions.

Synthesis & Production

Due to the sensitivity of the hemiaminal ether linkage, Phenoxymethyl isocyanate is typically
synthesized under strictly anhydrous conditions. The most reliable method involves the
nucleophilic substitution of Chloromethyl phenyl ether with a metal cyanate.

Synthesis Route: Nucleophilic Substitution

Precursor: Chloromethyl phenyl ether (Ph-O-CH

-Cl) [CAS: 766-51-8].[1] Reagent: Silver Cyanate (AgNCO) or Sodium Cyanate (NaOCN).
Solvent: Anhydrous Benzene, Toluene, or Acetonitrile.

Reaction Scheme:

Mechanism:

« lonization/Attack: The silver ion assists in the abstraction of the chloride, or the cyanate ion (
) acts as a nucleophile attacking the methylene carbon.

o Substitution: The isocyanate group replaces the chlorine atom via an S
2 mechanism.

« Purification: Filtration of the silver chloride precipitate followed by vacuum distillation.
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Figure 2: Synthesis pathway via Silver Cyanate substitution.[1]

Reactivity & Mechanism[7][8][9]

The reactivity of Phenoxymethyl isocyanate is dominated by the electrophilic carbon of the
iIsocyanate group. However, the presence of the phenoxy group makes the methylene position
potentially sensitive to acid-catalyzed hydrolysis.

Reaction with Nucleophiles (Amines/Alcohols)

The primary application of PMI is to derivatize amines or alcohols to form ureas or carbamates,
respectively.

General Reaction (with Primary Amine):

[1]

This reaction is rapid and typically quantitative at room temperature. The resulting urea
derivative contains the phenoxymethyl group, which can serve as a lipophilic anchor or a
specific recognition motif in drug design.

Hydrolytic Instability

Unlike simple alkyl isocyanates, the hydrolysis of Phenoxymethyl isocyanate is complex due to
the hemiaminal ether structure.

Hydrolysis Pathway:
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¢ Formation of Carbamic Acid:

(Unstable).[1]

e Decarboxylation:

(Phenoxymethylamine - Unstable Hemiaminal).[1]

o Decomposition:

(Phenol) +
(Formaldehyde) +

(Ammonia).[1]

Implication: Strictly anhydrous conditions are required for storage and reaction.

Pathway A: Aminolysis (Stable)

Phenoxymethyl Isocyanate
(Ph-O-CH2-NCO)

Pathway B:

ydrolysis (Unstable)

N-Phenoxymethyl Urea Carbamic Acid
(Ph-O-CH2-NH-CO-NH-R) (Unstable)
- CO2

Phenol + Formaldehyde + NH3

Click to download full resolution via product page

Figure 3: Divergent reactivity pathways with amines vs. water.[1]
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Applications in Medicinal Chemistry
Pharmacophore Introduction

The phenoxymethyl group (

) is a known pharmacophore found in antibiotics (e.g., Penicillin V) and other bioactive
molecules.[1][3] Using PMI allows for the direct introduction of this moiety onto a nitrogen
scaffold via a urea linkage, potentially enhancing:

 Lipophilicity: Improving membrane permeability.

o Metabolic Stability: The urea linkage is generally robust against enzymatic hydrolysis
compared to esters.

Prodrug Strategies

The N-alkoxymethyl urea linkage formed by PMI can be designed to be metabolically labile
under specific conditions, potentially releasing the parent amine drug and the phenoxymethyl
fragment (which degrades to phenol and formaldehyde). This is a niche application requiring
careful toxicity assessment of the byproducts.

Experimental Protocol: Synthesis of N-
Phenoxymethyl Urea Derivative

Objective: To synthesize a urea derivative from Phenoxymethyl isocyanate and a primary
amine (e.g., Benzylamine).

Reagents
e Chloromethyl phenyl ether: 1.0 equiv.
¢ Silver Cyanate (AgNCO): 1.2 equiv. (dried in vacuo).
e Primary Amine (R-NH
): 1.0 equiv.[1]

» Solvent: Anhydrous Toluene or Dichloromethane (DCM).
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Procedure

* In Situ Generation of Isocyanate:

o In a flame-dried flask under Nitrogen/Argon, suspend AgNCO (1.2 equiv) in anhydrous
Toluene.

o Add Chloromethyl phenyl ether (1.0 equiv) dropwise.
o Reflux the mixture for 1-2 hours in the dark (Ag salts are light sensitive).
o Checkpoint: Monitor IR for the appearance of the strong isocyanate peak at ~2270 cm

1]

o Cool to room temperature and filter through a pad of Celite under inert atmosphere to
remove AgCI.

e Coupling Reaction:

o To the filtrate containing Phenoxymethyl isocyanate, add the primary amine (1.0 equiv)
dissolved in anhydrous DCM.

o Stir at room temperature for 30 minutes. The reaction is typically exothermic.
o Checkpoint: Monitor IR for the disappearance of the isocyanate peak (2270 cm
) and appearance of Urea Carbonyl (1650-1690 cm
)[1]
o Workup:
o Evaporate the solvent under reduced pressure.

o Recrystallize the solid residue from Ethanol/Hexane to obtain the pure urea derivative.

Safety & Toxicology

Hazard Classification:
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o Acute Toxicity: Isocyanates are potent respiratory sensitizers. Inhalation can cause asthma-
like symptoms.[1][4]

o Corrosivity: Irritating to eyes, skin, and mucous membranes.

o Decomposition Hazards: Hydrolysis releases Formaldehyde (carcinogen) and Phenol
(toxic/corrosive).

Handling:

e Always work in a well-ventilated fume hood.[1]

o Wear nitrile gloves, safety goggles, and a lab coat.

» Quench excess isocyanate with methanol or a mixture of water/surfactant before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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